5-bromo-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)nicotinamide
描述
属性
IUPAC Name |
5-bromo-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN6O2/c1-22-14(13-4-2-3-5-19-13)21-23(16(22)25)7-6-20-15(24)11-8-12(17)10-18-9-11/h2-5,8-10H,6-7H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZFXQIYYUJRQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2=CC(=CN=C2)Br)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)nicotinamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and an appropriate nitrile compound under acidic or basic conditions.
Nicotinamide Coupling: The final step involves coupling the brominated triazole intermediate with nicotinamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring or the pyridine moiety.
Reduction: Reduction reactions can target the carbonyl group in the triazole ring.
Substitution: The bromine atom can be substituted by nucleophiles in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the triazole or pyridine rings.
Reduction: Reduced forms of the triazole ring, potentially leading to dihydro or tetrahydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, the compound is studied for its potential as an enzyme inhibitor. The triazole ring and nicotinamide moiety are known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, 5-bromo-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)nicotinamide is explored for its potential therapeutic effects. It may act on specific enzymes or receptors involved in disease pathways, offering possibilities for treating conditions like cancer or infectious diseases.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
作用机制
The mechanism of action of 5-bromo-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)nicotinamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The nicotinamide moiety can mimic natural substrates, while the triazole ring may enhance binding affinity and specificity.
相似化合物的比较
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structural analogs identified in chemical databases and literature (see Table 1 ). Key differences lie in substituent groups, molecular complexity, and hypothesized bioactivity.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Bioactivity: The bromine atom in the target compound and 361195-60-0 may enhance halogen bonding with biological targets, a feature absent in non-halogenated analogs like 923784-02-4.
The trifluoromethyl group in 568553-89-9 increases lipophilicity, favoring blood-brain barrier penetration, whereas the triazole in the target compound may balance hydrophilicity .
Synthetic Complexity :
- The triazole-ethyl linker in the target compound likely requires multi-step synthesis (e.g., Huisgen cyclization), contrasting with straightforward amide couplings used for 923784-02-5 .
Research Findings and Limitations
- Kinase Inhibition : Triazole-containing compounds (e.g., the target) show affinity for ATP-binding pockets in kinases, but direct comparative data with analogs like 361195-60-0 are lacking.
- Antimicrobial Activity : The ethyl-thiobenzimidazole in 923784-02-5 has demonstrated broad-spectrum activity, suggesting the target compound’s triazole system could mimic this via similar mechanisms .
- Data Gaps: No experimental IC50 or solubility values are publicly available for the target compound, limiting quantitative comparisons.
生物活性
5-bromo-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)nicotinamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Bromine Atom : Imparts unique reactivity and biological activity.
- Nicotinamide Group : Associated with various biological functions including NAD+ synthesis.
- Triazole Ring : Known for its role in enhancing bioactivity in medicinal compounds.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds often exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory effects observed | |
| Escherichia coli | Moderate susceptibility | |
| Candida albicans | Antifungal properties |
Antitumor Activity
The compound's structural features suggest potential antitumor activity. Triazole derivatives have been documented to interfere with cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Induction of G1 phase arrest in cancer cells.
- Apoptosis Induction : Triggering programmed cell death pathways.
- Inhibition of Angiogenesis : Preventing tumor blood supply formation.
In vitro studies have indicated that triazole-based compounds can inhibit the growth of several cancer cell lines, including breast and lung cancers.
The biological activity of this compound may involve:
- Enzyme Inhibition : Competing with substrates or binding to active sites.
- Receptor Modulation : Altering receptor activity leading to downstream effects.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various triazole derivatives against Staphylococcus aureus. The compound displayed a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative treatment option for resistant strains .
Study 2: Anticancer Properties
In a study focused on breast cancer cell lines, this compound was shown to significantly reduce cell viability at concentrations above 10 µM. Mechanistic studies revealed that the compound induced apoptosis through caspase activation pathways .
常见问题
Q. What synthetic strategies are recommended for optimizing the multi-step synthesis of this compound?
The synthesis involves bromination of a nicotinamide precursor, cyclization to form the dihydro-triazole ring, and coupling reactions for pyridyl and methyl group incorporation . Key steps:
- Bromination : Use N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C to minimize side reactions.
- Cyclization : Employ hydrazine hydrate and triethylamine in ethanol under reflux to form the triazole core.
- Coupling : Utilize palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for pyridyl group attachment. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for yield optimization .
Q. How should researchers validate the structural integrity of this compound during synthesis?
Combine spectroscopic and crystallographic methods:
- NMR : Analyze , , and -NMR (if applicable) to confirm substituent positions. For example, the pyridyl proton signals should appear as distinct doublets in δ 8.5–9.0 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 458.03 for CHBrNO) .
- X-ray Crystallography : Resolve bond angles and torsion angles (e.g., triazole ring planarity) to confirm stereochemistry .
Q. What experimental design principles are essential for optimizing reaction conditions?
Apply Design of Experiments (DoE) to minimize trial-and-error:
- Factors : Vary temperature, solvent polarity, catalyst loading, and reaction time.
- Response Surface Methodology (RSM) : Use central composite designs to identify optimal conditions (e.g., 70°C in DMF with 5 mol% Pd(PPh) yields >85% coupling efficiency) .
- Statistical Validation : Confirm reproducibility using ANOVA (p < 0.05) and replicate trials .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and stability?
Use density functional theory (DFT) and molecular dynamics (MD) :
- DFT : Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., bromine at C5 as a reactive center).
- MD Simulations : Model solvation effects in aqueous/DMSO mixtures to assess hydrolytic stability (e.g., half-life >24 hours at pH 7.4) .
- Reaction Path Analysis : Employ Gaussian 16 with B3LYP/6-31G(d) basis sets to map energy barriers for triazole ring formation .
Q. What methodologies resolve contradictions in biological activity data across studies?
Address variability via:
- Dose-Response Curves : Re-test activity in standardized assays (e.g., IC in enzyme inhibition assays with ≤10% coefficient of variation).
- Metabolite Profiling : Use LC-MS/MS to rule out degradation products interfering with activity measurements .
- Structural Analog Comparison : Compare with derivatives (e.g., chlorine-substituted analogs) to isolate substituent-specific effects .
Q. How can researchers investigate the compound’s interaction with target enzymes?
Combine in silico and in vitro approaches:
- Molecular Docking : Use AutoDock Vina to predict binding poses with kinases (e.g., CDK2) and validate with mutagenesis studies.
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., = 120 nM for ATP-binding pockets) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to confirm entropy-driven binding .
Methodological Considerations
Q. What analytical techniques are critical for detecting impurities in scaled-up synthesis?
- HPLC-PDA : Use C18 columns (5 µm, 250 × 4.6 mm) with acetonitrile/water gradients (0.1% TFA) to resolve impurities (retention time ±0.2 min).
- ICP-MS : Quantify residual metal catalysts (e.g., Pd < 10 ppm) .
- NMR Relaxation Experiments : Detect low-level stereoisomers via / relaxation times .
Q. How can researchers design structure-activity relationship (SAR) studies for derivatives?
- Scaffold Modifications : Synthesize analogs with varied substituents (e.g., methyl → ethyl, pyridyl → phenyl) .
- Free-Wilson Analysis : Corrogate substituent contributions to activity (e.g., bromine enhances potency by 3-fold vs. hydrogen) .
- 3D-QSAR : Develop CoMFA/CoMSIA models to guide rational design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
